GlyT1b Inhibition Potency Comparison
N-[4-(2-Pyridinyl)benzoyl]glycine demonstrates high potency for the human glycine transporter-1B (GlyT1b). In a direct, comparable functional assay measuring the reduction of [14C]glycine uptake in human JAR cells, this compound exhibits an IC50 of 1.5 nM [1]. In contrast, a representative alternative inhibitor from a different chemotype (BDBM50533746, a pyridinylbenzamide derivative) shows significantly weaker inhibition in the same assay system with an IC50 of 952 nM [2].
| Evidence Dimension | Inhibition of human GlyT1b |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | Alternative GlyT1 inhibitor (BDBM50533746) with IC50 = 952 nM |
| Quantified Difference | Target compound is approximately 635-fold more potent |
| Conditions | Human JAR cells; [14C]glycine uptake assay; 10 min preincubation |
Why This Matters
This substantial potency advantage is critical for experiments requiring complete target engagement at low nanomolar concentrations, minimizing off-target effects associated with high micromolar concentrations of weaker inhibitors.
- [1] BindingDB. Entry for BDBM50533723 (CHEMBL4572086). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533723 View Source
- [2] BindingDB. Entry for BDBM50533746 (CHEMBL4548066). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533746 View Source
